molecular formula C11H17BO3 B1364681 3-tert-Butoxymethylphenylboronic acid CAS No. 858364-78-0

3-tert-Butoxymethylphenylboronic acid

Cat. No.: B1364681
CAS No.: 858364-78-0
M. Wt: 208.06 g/mol
InChI Key: XAAQNVFGBHTNRX-UHFFFAOYSA-N
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Description

3-tert-Butoxymethylphenylboronic acid: is an organic boronic acid derivative with the molecular formula C11H17BO3. It is characterized by the presence of a phenyl ring substituted with a tert-butoxymethyl group and a boronic acid functional group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxymethylphenylboronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxymethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Resulting from oxidation reactions.

    Substituted Phenylboronic Acids: Formed through substitution reactions.

Scientific Research Applications

3-tert-Butoxymethylphenylboronic acid has numerous applications in scientific research:

    Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Biology: Utilized in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-tert-Butoxymethylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This process involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butoxymethylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in certain Suzuki-Miyaura coupling reactions where steric hindrance and electronic effects play a crucial role in the reaction outcome .

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAQNVFGBHTNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396234
Record name 3-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858364-78-0
Record name 3-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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